molecular formula C13H8N2O B13908440 3H-Indol-3-one, 2-(2-pyridinyl)- CAS No. 3184-77-8

3H-Indol-3-one, 2-(2-pyridinyl)-

Cat. No.: B13908440
CAS No.: 3184-77-8
M. Wt: 208.21 g/mol
InChI Key: BXNDNLWSOCORNP-UHFFFAOYSA-N
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Description

3H-Indol-3-one, 2-(2-pyridinyl)- is a heterocyclic compound that combines an indole and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indol-3-one, 2-(2-pyridinyl)- can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with isatin under specific conditions to yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3H-Indol-3-one, 2-(2-pyridinyl)- often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced equipment and technology ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Indol-3-one, 2-(2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can result in derivatives with various functional groups .

Scientific Research Applications

3H-Indol-3-one, 2-(2-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in biological assays to investigate its effects on various biological systems.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3H-Indol-3-one, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridinyl)-3H-indol-3-one N-oxide
  • 2-(3-Pyridinyl)-3H-indol-3-one
  • 2-(4-Pyridinyl)-3H-indol-3-one

Uniqueness

3H-Indol-3-one, 2-(2-pyridinyl)- is unique due to its specific combination of indole and pyridine moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

3184-77-8

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

2-pyridin-2-ylindol-3-one

InChI

InChI=1S/C13H8N2O/c16-13-9-5-1-2-6-10(9)15-12(13)11-7-3-4-8-14-11/h1-8H

InChI Key

BXNDNLWSOCORNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=CC=CC=N3

Origin of Product

United States

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